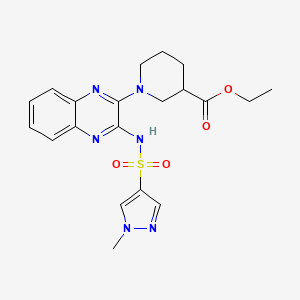

ethyl 1-(3-(1-methyl-1H-pyrazole-4-sulfonamido)quinoxalin-2-yl)piperidine-3-carboxylate

Description

BenchChem offers high-quality ethyl 1-(3-(1-methyl-1H-pyrazole-4-sulfonamido)quinoxalin-2-yl)piperidine-3-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about ethyl 1-(3-(1-methyl-1H-pyrazole-4-sulfonamido)quinoxalin-2-yl)piperidine-3-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

ethyl 1-[3-[(1-methylpyrazol-4-yl)sulfonylamino]quinoxalin-2-yl]piperidine-3-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H24N6O4S/c1-3-30-20(27)14-7-6-10-26(12-14)19-18(22-16-8-4-5-9-17(16)23-19)24-31(28,29)15-11-21-25(2)13-15/h4-5,8-9,11,13-14H,3,6-7,10,12H2,1-2H3,(H,22,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RFCKBFKWQTUOML-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1CCCN(C1)C2=NC3=CC=CC=C3N=C2NS(=O)(=O)C4=CN(N=C4)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H24N6O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

444.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

Ethyl 1-(3-(1-methyl-1H-pyrazole-4-sulfonamido)quinoxalin-2-yl)piperidine-3-carboxylate is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article synthesizes current knowledge on its biological activity, including structure-activity relationships (SAR), mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound has a complex molecular structure characterized by the following components:

- Molecular Formula : C19H23N7O4S

- CAS Number : 1787880-97-0

- Key Functional Groups :

- Quinoxaline moiety

- Pyrazole sulfonamide

- Piperidine carboxylate

The structural features are essential for its interaction with biological targets, influencing both its pharmacological properties and therapeutic potential.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of pyrazole derivatives, including those similar to ethyl 1-(3-(1-methyl-1H-pyrazole-4-sulfonamido)quinoxalin-2-yl)piperidine-3-carboxylate. For instance, derivatives have shown significant inhibition against various pathogens, with minimum inhibitory concentration (MIC) values indicating potent activity. The mechanism often involves disruption of bacterial cell membranes and inhibition of essential metabolic pathways .

Table 1: Antimicrobial Efficacy of Pyrazole Derivatives

| Compound | MIC (µg/mL) | Target Pathogen |

|---|---|---|

| Compound A | 0.22 | Staphylococcus aureus |

| Compound B | 0.25 | Escherichia coli |

| Ethyl Compound | TBD | Various Gram-positive/negative |

Anticancer Activity

The compound's potential as an anticancer agent is supported by studies indicating its ability to inhibit key signaling pathways involved in cancer cell proliferation. Notably, pyrazole derivatives have been shown to target phosphatidylinositol 3-kinase (PI3K) pathways, which are critical in cancer biology.

Case Study: Inhibition of Cancer Cell Growth

A study demonstrated that ethyl derivatives exhibited significant cytotoxicity against various cancer cell lines. The results suggested that these compounds could induce apoptosis through the activation of caspase pathways .

The biological activity of ethyl 1-(3-(1-methyl-1H-pyrazole-4-sulfonamido)quinoxalin-2-yl)piperidine-3-carboxylate can be attributed to several mechanisms:

- Enzyme Inhibition : The compound inhibits specific kinases involved in cell signaling, leading to reduced cell proliferation.

- Membrane Disruption : Similar to other pyrazole derivatives, it may compromise bacterial membranes, resulting in cell lysis.

- Apoptosis Induction : Activation of apoptotic pathways has been observed in cancer cells treated with this compound.

Structure-Activity Relationships (SAR)

Understanding the SAR is crucial for optimizing the biological activity of compounds like ethyl 1-(3-(1-methyl-1H-pyrazole-4-sulfonamido)quinoxalin-2-yl)piperidine-3-carboxylate. The presence of specific substituents on the pyrazole and quinoxaline rings appears to enhance activity against both microbial and cancerous cells.

Key Findings :

- Substituents that increase lipophilicity tend to improve membrane penetration.

- Electron-withdrawing groups enhance the inhibitory potency against kinases.

Q & A

Q. How can researchers optimize the synthesis of ethyl 1-(3-(1-methyl-1H-pyrazole-4-sulfonamido)quinoxalin-2-yl)piperidine-3-carboxylate to improve yield and purity?

Methodological Answer:

- Reaction Stoichiometry and Catalysis : Adjust molar ratios of intermediates (e.g., sulfonamido-quinoxaline precursors and piperidine derivatives) to minimize side reactions. For example, highlights the use of coupling agents like EDCI/HOBt for amide bond formation, achieving a 28% yield for a structurally similar compound .

- Purification Techniques : Employ silica gel chromatography (as in ) or recrystallization to isolate the target compound. emphasizes the use of preparative HPLC for high-purity isolation in trifluoromethyl-pyrazole analogs .

- Temperature Control : Optimize reaction temperatures (e.g., 80°C in ) to balance reaction rate and decomposition risks .

Q. What analytical techniques are critical for characterizing the structural integrity of this compound?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR) : Use and NMR to verify substituent positions and confirm the absence of unreacted intermediates. provides a detailed NMR profile (δ 13.38 ppm for NH groups, 8.61 ppm for aromatic protons) .

- Mass Spectrometry (MS) : Electrospray ionization mass spectrometry (ESIMS) can confirm molecular weight (e.g., m/z 450.2 in ) and detect fragmentation patterns .

- High-Resolution LC-MS : As described in , this technique ensures accurate mass validation (e.g., exact mass ±0.001 Da) for complex heterocycles .

Q. How can researchers confirm the spatial arrangement of the sulfonamido-quinoxaline and piperidine moieties in this compound?

Methodological Answer:

- X-ray Crystallography : Single-crystal X-ray diffraction provides definitive proof of molecular geometry. While not directly available for this compound, demonstrates the utility of crystallography for spiro-quinoxaline analogs .

- Computational Modeling : Density Functional Theory (DFT) can predict bond angles and torsional strain. For example, discusses quantum chemical calculations to validate reaction pathways .

Q. What experimental strategies ensure stability and solubility during in vitro assays?

Methodological Answer:

- Solvent Screening : Test polar aprotic solvents (e.g., DMSO, DMF) for solubility, as used in for NMR analysis in DMSO-d6 .

- Accelerated Stability Studies : Conduct thermal gravimetric analysis (TGA) and differential scanning calorimetry (DSC) to identify decomposition thresholds. classifies stability studies under chemical engineering design principles .

Q. What safety protocols are essential for handling this compound in laboratory settings?

Methodological Answer:

- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles. mandates protective measures for pyridazine derivatives, including fume hood usage .

- Emergency Procedures : Follow first-aid guidelines for chemical exposure (e.g., skin rinsing with water for 15 minutes, as in ) .

Advanced Research Questions

Q. What computational strategies can predict reaction pathways or selectivity challenges in modifying the sulfonamido-quinoxaline core?

Methodological Answer:

- Quantum Chemical Reaction Path Search : Tools like GRRM or IRC calculations (as in ) model transition states and intermediates to identify competing pathways .

- Machine Learning (ML) : Train ML models on existing reaction datasets (e.g., USPTO) to predict regioselectivity in sulfonamide substitutions.

Q. How can researchers resolve contradictions in bioactivity data across different assay platforms?

Methodological Answer:

- Orthogonal Assay Validation : Replicate results using SPR (surface plasmon resonance), ITC (isothermal titration calorimetry), and enzymatic assays. advocates for statistical design of experiments (DoE) to minimize variability .

- Meta-Analysis : Apply multivariate regression to identify confounding variables (e.g., solvent polarity, cell line differences).

Q. What methodologies enable selective functionalization of the piperidine ring without disrupting the quinoxaline scaffold?

Methodological Answer:

- Protecting Group Strategies : Use Boc or Fmoc groups to shield the piperidine nitrogen during sulfonamide coupling. demonstrates selective benzylation under mild conditions .

- Catalytic Asymmetric Synthesis : Employ chiral catalysts (e.g., Jacobsen’s catalyst) for enantioselective piperidine modifications, as suggested in ’s reactor design principles .

Q. How can process engineering principles improve scalability while maintaining reaction efficiency?

Methodological Answer:

- Continuous Flow Reactors : Implement microfluidic systems to enhance heat/mass transfer, as classified under RDF2050108 (process control and simulation) in .

- Design of Experiments (DoE) : Use fractional factorial designs () to optimize parameters like residence time and catalyst loading .

Q. What advanced spectroscopic techniques elucidate electronic interactions between the sulfonamido group and quinoxaline π-system?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.